Sodium tellurate

Descripción general

Descripción

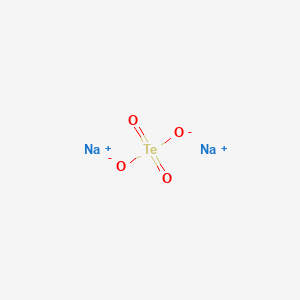

Sodium tellurate is an inorganic tellurium compound with the formula Na2TeO4 . It is a water-soluble white solid and a weak reducing agent . It is used in industries such as metallurgy and manufacturing, particularly of semiconductors and solar panels .

Synthesis Analysis

Sodium tellurate can be synthesized by reacting telluric acid with sodium hydroxide . A new sodium tellurate has been hydrothermally synthesized and comprehensively analyzed using spectroscopic and thermogravimetric techniques .Molecular Structure Analysis

In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO32− which are pyramidal .Chemical Reactions Analysis

The tellurite ion can react with water to make sodium hydrogen tellurite, NaHTeO3 . It is a weak oxidizing agent (can be reduced to tellurium) and a weak reducing agent (can be oxidized to tellurates) .Physical And Chemical Properties Analysis

Sodium tellurate is a water-soluble white solid and a weak reducing agent . It is both a weak oxidizing agent and a weak reducing agent .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Sodium tellurate has been hydrothermally synthesized and comprehensively analyzed using spectroscopic and thermogravimetric techniques . The analysis of synchrotron X-ray and neutron diffraction data indicates that Sodium tellurate has a crystal structure similar to that of the previously reported tellurate, KTeO3(OH), with the space group P21/a .

Ion-Exchange Research

Although Li+ ions in LiTeO3(OH) can be exchanged reversibly with H+ ions, no ion exchange behavior is observed in Sodium tellurate . The difference is attributed to the size of the alkali ions and their crystal structure .

Corrosion Resistance Improvement

Sodium tellurate improves the corrosion resistance of electroplated nickel layers . This property makes it useful in industries where corrosion resistance is a key requirement.

Coating Applications

Solutions of Sodium tellurate are used for black or blue-black coatings on iron, steel, aluminum, and copper . This application is particularly useful in the manufacturing and construction industries.

Microbiology

In microbiology, Sodium tellurate can be added to the growth medium to isolate bacteria with an inherent physiological resistance to its toxicity . This can be useful in studying these types of bacteria and developing new antibiotics.

Solar Energy Research

Sodium tellurate has the potential to be used in solar energy . The physical properties and crystal structures of most tellurate materials were only discovered during the last two decades, but they have tantalizing properties .

Battery Technology

Sodium tellurate could also be used in batteries . The unique properties of tellurate materials make them promising candidates for energy storage applications .

Water Splitting

Sodium tellurate could potentially be used in splitting water to produce hydrogen . This application could be crucial in the development of sustainable energy technologies .

Mecanismo De Acción

Target of Action

Sodium tellurate, a water-soluble inorganic tellurium compound, is primarily targeted at various species of bacteria . It is toxic for most forms of life even at very low concentrations . The primary targets of sodium tellurate are the cellular components of these organisms, particularly those involved in oxidative stress and cysteine metabolism .

Mode of Action

Sodium tellurate interacts with its targets by inducing oxidative stress . It is both a weak oxidizing agent and a weak reducing agent . As an oxidizing agent, it can be reduced to tellurium, and as a reducing agent, it can be oxidized to tellurates . This dual nature allows it to interact with various cellular components and disrupt normal cellular functions .

Biochemical Pathways

It is known that sodium tellurate can interfere with the metabolism of cysteine, an essential amino acid . Additionally, it has been suggested that certain bacteria may use a two-step reduction pathway to reduce tellurate, first reducing it to tellurite, and then further reducing tellurite to elemental tellurium .

Pharmacokinetics

Given its water solubility , it can be inferred that it is likely to be readily absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological system in which it is present.

Result of Action

The result of sodium tellurate’s action is primarily the induction of toxicity in most forms of life . In bacteria, for example, exposure to sodium tellurate results in a visible blackening within 30–120 minutes if the culture is live . This is due to the formation of black deposits of insoluble elemental tellurium .

Action Environment

The action of sodium tellurate can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH and temperature of the environment . Furthermore, its toxicity can be influenced by the presence of other substances in the environment, such as other metal ions or compounds .

Safety and Hazards

Direcciones Futuras

Future research is expected to focus on tellurium pollution monitoring in the environment, migration and transformation of tellurium in the natural environment, tellurite and tellurate reduction mechanisms under anaerobic conditions, high efficiency tellurite and tellurate reductases, and identification of high-efficiency tellurite and tellurate reductases .

Propiedades

IUPAC Name |

disodium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQTZLDFHNZIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2TeO4, Na2O4Te | |

| Record name | sodium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless crystals or powder; [GFS Chemicals MSDS] | |

| Record name | Sodium tellurate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10101-83-4 | |

| Record name | Sodium tellurate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TELLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KAR02F0R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.